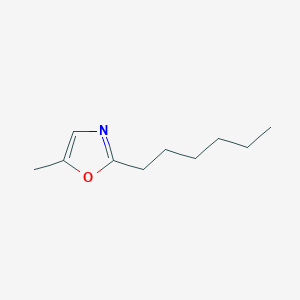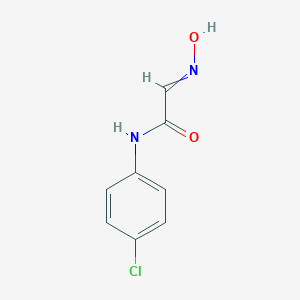
p-Tolyl disulfide
Overview
Description
Di-p-tolyl disulfide (p-Tol2S2) is recognized as a typical lubricating material with applications in the field of energy storage. The substance has garnered attention due to its potential in improving the performance of energy storage systems while being cost-effective and environmentally friendly .
Synthesis Analysis
The synthesis of disulfide bonds, which are structurally similar to those found in p-Tol2S2, is a critical process in the formation of peptides. An efficient method for disulfide bond formation in peptides has been described using the silyl chloride-sulfoxide system. This method allows for the direct formation of cystine from various S-protecting groups of cysteine within a short time frame, without side reactions with nucleophilic amino acids, except for tryptophan under certain conditions .
Molecular Structure Analysis
The molecular structure of p-Tol2S2 has been extensively studied using quantum mechanical calculations, including density functional theory (DFT) and second-order Møller–Plesset perturbation (MP2) methods. These studies have led to the prediction and optimization of crystal structures, providing insights into the conformational properties and phase transformations of p-Tol2S2. The most stable structure of p-Tol2S2 crystal at ambient temperature and standard atmospheric pressure has been identified as phase α .
Chemical Reactions Analysis
Disulfide bonds are pivotal in biological systems, influencing the conformation, biological activity, and stability of peptides and proteins. The stepwise construction of disulfides in peptides is a complex process that has been refined over time to achieve regiospecificity, especially when multiple disulfides are involved. This process is crucial for the synthesis of biologically important peptide hormones and toxins .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Tol2S2, particularly its crystal stability, have been analyzed through advanced computational methods. The Gibbs free energy calculation, which accounts for entropy and temperature effects, has been used to predict the crystal structures and energy landscape of p-Tol2S2. This approach has also provided a method to distinguish between different polymorphs that are difficult to identify using traditional Raman/IR spectra .
Scientific Research Applications
Load-Carrying Additives : p-Tol2S2 is used as a load-carrying additive due to its anti-wear and extreme load-bearing qualities. It undergoes conformational up-conversion under external pressure, making it a potential candidate for next-generation energy storage devices (Ali, Han, & Li, 2022).
Energy Storage : Its application in the field of energy storage is significant due to the need for materials with superior performances and environmental friendliness. The study of its conformational properties and phase transformations is essential for improving battery stability and performance (Hao et al., 2021).
Mechanochemical Transformations : The mechanochemical transformations of p-Tol2S2 under high pressure are linked to its lubricating performance and suggest new applications in energy storage (Sobczak & Katrusiak, 2017).
Catalysis : p-Tol2S2 has been studied for its catalytic activity, particularly in the context of molybdenum disulfide (MoS2) based catalysts. These catalysts are used in the petrochemical industry and for water-splitting applications, with MoS2 showing potential as a low-cost alternative to platinum for electrocatalytic hydrogen production (Karunadasa et al., 2012).
Environmental Applications : The potential application of MoS2-based 2D nanomaterials, closely related to p-Tol2S2, in environmental science has been explored. These materials have been used for removing heavy metal ions, such as lead (II) ions, from the environment (Tong et al., 2018).
Polymer Chemistry : p-Tolyl disulfide is involved in the formation of various polyamides containing disulfide bonds, which have applications in the manufacture of lithium secondary batteries (Tsutsumi et al., 1997).
Safety And Hazards
P-Tolyl disulfide can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOVOULUMXXLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021852 | |
| Record name | bis(4-Methylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder and chunks with a stench; [Acros Organics MSDS] | |
| Record name | p-Tolyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
p-Tolyl disulfide | |
CAS RN |
103-19-5 | |
| Record name | p-Tolyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-4-tolyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(4-methylphenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | bis(4-Methylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-4-tolyl disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T434M5FP76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

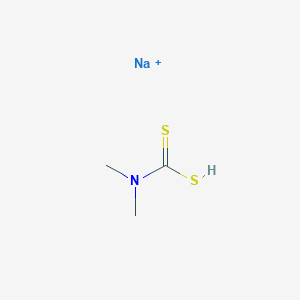
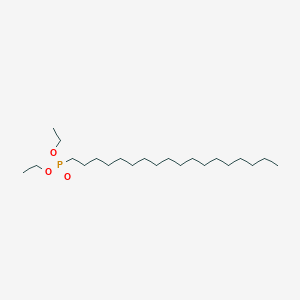
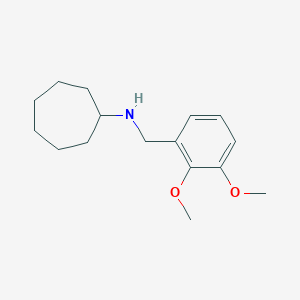
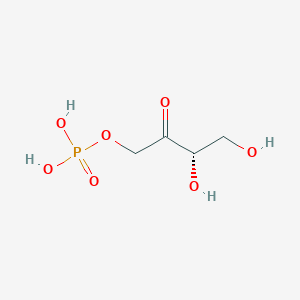
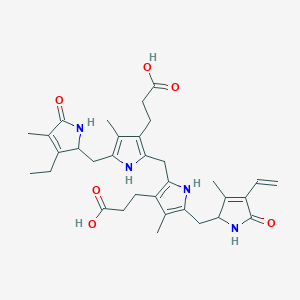
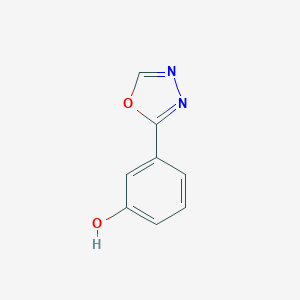
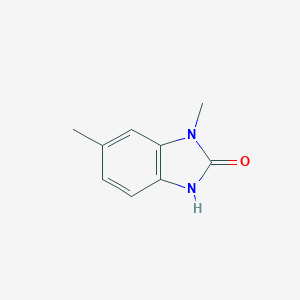
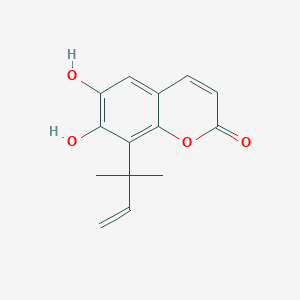
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
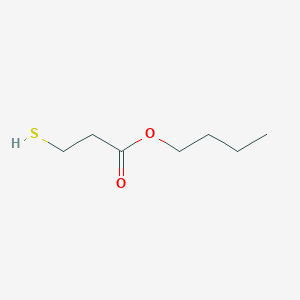
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)

